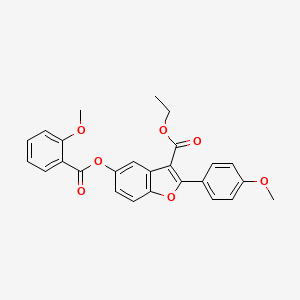![molecular formula C18H14ClNO3 B11609919 (4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11609919.png)
(4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-méthyl-1,2-oxazol-5(4H)-one est un composé organique synthétique qui appartient à la classe des dérivés d'oxazolone. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorobenzyl et un groupe benzylidène liés à un cycle oxazolone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-méthyl-1,2-oxazol-5(4H)-one implique généralement les étapes suivantes :
Formation du cycle oxazolone : Le cycle oxazolone est synthétisé par une réaction de cyclisation impliquant un dérivé d'acide aminé approprié et un agent d'acylation.
Introduction du groupe chlorobenzyl : Le groupe chlorobenzyl est introduit par une réaction de substitution nucléophile utilisant du chlorure de 2-chlorobenzyl et un nucléophile approprié.
Formation du groupe benzylidène : Le groupe benzylidène est formé par une réaction de condensation entre le dérivé oxazolone et le benzaldéhyde en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse mentionnées ci-dessus afin d'obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de systèmes catalytiques avancés, de réacteurs à écoulement continu et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-méthyl-1,2-oxazol-5(4H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe chlorobenzyl, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, conditions anhydres.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcools, souvent en conditions basiques ou neutres.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant le groupe chlorobenzyl.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments et produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-méthyl-1,2-oxazol-5(4H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité.
Voies impliquées : Le composé peut influencer diverses voies biochimiques, notamment celles impliquées dans la signalisation cellulaire, le métabolisme et l'expression des gènes.
Applications De Recherche Scientifique
(4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé présentant des caractéristiques structurelles similaires.
Composés fluorés : Composés contenant des atomes de fluor qui présentent des propriétés chimiques uniques.
Propriétés
Formule moléculaire |
C18H14ClNO3 |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
(4E)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H14ClNO3/c1-12-15(18(21)23-20-12)10-13-6-3-5-9-17(13)22-11-14-7-2-4-8-16(14)19/h2-10H,11H2,1H3/b15-10+ |
Clé InChI |
IGTGWLMWHIPIRH-XNTDXEJSSA-N |
SMILES isomérique |
CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl |
SMILES canonique |
CC1=NOC(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11609848.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11609856.png)
![Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11609859.png)
![3-methyl-4-(5-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11609861.png)
![ethyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609868.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609874.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11609876.png)
![2-{[(E)-{3-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609878.png)
![4-chloro-2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11609887.png)
![2-(4-Fluorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11609890.png)
![4-[10-Bromo-3-(prop-2-en-1-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B11609910.png)
![3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11609928.png)
![N-[2-(dimethylamino)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11609940.png)
